molecular formula C8H10Cl2N2O2 B2878057 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride CAS No. 2416234-37-0

5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride

Cat. No.: B2878057
CAS No.: 2416234-37-0
M. Wt: 237.08
InChI Key: GJXMCKJOZSEXLL-UHFFFAOYSA-N
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Description

5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine and is known for its unique structure, which includes a pyrrolo[3,4-b]pyridine core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H332-H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Mechanism of Action

Target of Action

The primary target of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride, also known as EN300-26667409, is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in several physiological functions, including neuronal signaling and regulation of heart rate.

Mode of Action

EN300-26667409 acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site on the receptor different from the active site, causing conformational changes that can either enhance or inhibit the receptor’s response to its ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2,3-cyclopentenopyridine analogues, which are oxidized using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at room temperature in water . This method provides high yield and excellent chemoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical reactivity and potential biological activities compared to its analogues.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.2ClH/c11-8(12)5-1-2-10-7-4-9-3-6(5)7;;/h1-2,9H,3-4H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRYBVGXTUPMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2CN1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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